3,4-Dimethyl-N-(m-tolyl)aniline

Description

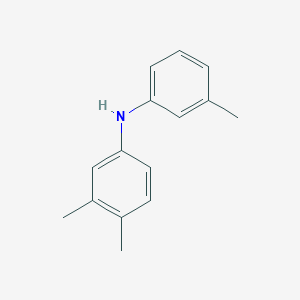

3,4-Dimethyl-N-(m-tolyl)aniline is a substituted aniline derivative featuring a benzene ring with methyl groups at the 3 and 4 positions and an N-bound m-tolyl (3-methylphenyl) substituent. This compound is structurally characterized by its electron-rich aromatic system due to the electron-donating methyl groups, which influence its reactivity and physical properties. It is commonly synthesized via Buchwald-Hartwig amination or Ullmann-type coupling reactions, as evidenced by methodologies involving palladium catalysts and aryl halides . Applications include its use as a ligand in metal complexes (e.g., Schiff base ligands for coordination chemistry) and as a precursor in organic synthesis for pharmaceuticals or materials science .

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

3,4-dimethyl-N-(3-methylphenyl)aniline |

InChI |

InChI=1S/C15H17N/c1-11-5-4-6-14(9-11)16-15-8-7-12(2)13(3)10-15/h4-10,16H,1-3H3 |

InChI Key |

GGNARVIMYPAGPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4-Dimethyl-N-(3-nitrobenzylidene)aniline

- Structure : Features a nitrobenzylidene group instead of m-tolyl.

- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity. This compound forms stable metal complexes due to enhanced Lewis acidity at the nitrogen center .

- Synthesis : Prepared via condensation reactions between 3,4-dimethylaniline and nitro-substituted benzaldehydes .

3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I)

- Structure : Contains a pyrrole-based Schiff base.

- The heteroatom (N) in pyrrole enhances coordination capacity in metal complexes compared to sulfur-containing analogues .

N-(Phenyl(m-tolyl)methyl)aniline (67n)

- Structure : Bulky bis-aryl substituent on the nitrogen.

- Impact : Increased steric hindrance reduces nucleophilicity but stabilizes intermediates in catalytic reactions. NMR data (δ 7.02–6.49 ppm for aromatic protons) highlight electronic similarities to this compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.